molecular formula C24H21N5OS B10862502 N-(2,3-dihydro-1H-inden-2-yl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,3-dihydro-1H-inden-2-yl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B10862502
M. Wt: 427.5 g/mol
InChI Key: JMMACADGPIENGX-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1H-INDEN-2-YL)-2-{[4-PHENYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including an indene moiety, a triazole ring, and a pyridine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1H-INDEN-2-YL)-2-{[4-PHENYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the Indene Moiety: Starting from a suitable indene precursor, the indene moiety can be synthesized through cyclization reactions.

    Triazole Formation: The triazole ring can be formed via a cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The final step involves coupling the indene and triazole intermediates with the acetamide group under specific conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1H-INDEN-2-YL)-2-{[4-PHENYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1H-INDEN-2-YL)-2-{[4-PHENYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The triazole ring, for example, is known to bind to various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-DIHYDRO-1H-INDEN-2-YL)-2-{[4-PHENYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: can be compared with other acetamide derivatives or compounds containing triazole and pyridine rings.

    Unique Features: The combination of the indene, triazole, and pyridine rings in a single molecule might confer unique biological properties, making it distinct from other similar compounds.

This structure provides a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and experimental data would be necessary.

Properties

Molecular Formula

C24H21N5OS

Molecular Weight

427.5 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H21N5OS/c30-22(26-20-13-17-7-4-5-8-18(17)14-20)16-31-24-28-27-23(19-9-6-12-25-15-19)29(24)21-10-2-1-3-11-21/h1-12,15,20H,13-14,16H2,(H,26,30)

InChI Key

JMMACADGPIENGX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CN=CC=C5

Origin of Product

United States

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